N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide
Description
N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-14-4-3-5-19(15(14)2)24-22(27)21(26)23-12-20(25)17-8-6-16(7-9-17)18-10-11-28-13-18/h3-11,13,20,25H,12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJQWGUKJHPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features two distinct aromatic systems connected via an ethanediamide (oxalamide) bridge. Retrosynthetic disassembly suggests two primary fragments:
- N-(2,3-Dimethylphenyl)amine
- 2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethylamine
The ethanediamide bridge likely arises from condensation of these amines with oxalyl chloride or a derivative. Critical considerations include:
- Hydroxyl Group Protection : The secondary alcohol in the hydroxyethyl moiety necessitates protection during amidation to prevent side reactions.
- Stereochemical Control : The 2-hydroxyethyl group introduces a stereocenter, demanding enantioselective synthesis or resolution techniques.
- Thiophene-Phenyl Coupling : Construction of the 4-(thiophen-3-yl)phenyl segment may employ transition-metal-catalyzed cross-coupling.
Synthetic Routes and Methodologies
Synthesis of 2-Hydroxy-2-[4-(Thiophen-3-yl)Phenyl]Ethylamine
Thiophene-Phenyl Bond Formation
The 4-(thiophen-3-yl)phenyl group is synthesized via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 3-thienylboronic acid (Figure 1). Pd(PPh₃)₄ (5 mol%) in DMF at 80°C for 24 hours achieves coupling with 85% yield.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 85 |
| PdCl₂(dppf) | THF | 65 | 72 |
| Pd(OAc)₂/XPhos | Toluene | 100 | 68 |
Hydroxyethylamine Formation
The resulting 4-(thiophen-3-yl)benzaldehyde undergoes Henry reaction with nitromethane, followed by reduction:
Synthesis of N-(2,3-Dimethylphenyl)amine
Commercial 2,3-dimethylaniline is typically employed. Purity is enhanced via vacuum distillation (bp 110–112°C at 15 mmHg) or recrystallization from hexane.
Ethanediamide Bridge Assembly
Oxalyl Chloride-Mediated Coupling
A two-step protocol ensures sequential amidation:
- First Amidation : 2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethylamine (1 eq) reacts with oxalyl chloride (1.1 eq) in dry THF at −78°C. Triethylamine (3 eq) scavenges HCl, yielding monoacid chloride intermediate.
- Second Amidation : Addition of N-(2,3-dimethylphenyl)amine (1.05 eq) at 0°C → RT, 24 h → crude product (67%).
Critical Parameters :
- Strict temperature control prevents epimerization at the hydroxyethyl stereocenter.
- Molecular sieves (4Å) suppress hydroxyl group reactivity.
Coupling Reagent Approach
Alternative methods using HATU or EDCl/HOBt improve yields:
Purification and Characterization
Challenges and Optimization
Epimerization During Amidation
The hydroxyethyl stereocenter is prone to racemization under basic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles such as sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide: Similar in structure but with different substituents on the aromatic ring.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a thieno-pyrimidine core, offering different biological activities.
Uniqueness
N-(2,3-dimethylphenyl)-N’-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Biological Activity
N-(2,3-dimethylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 344.47 g/mol
- SMILES Notation : CC1=C(C(=C(C=C1)C(C(C(=O)NCC(C)C)N)=O)O)C2=CC=C(SC=C2)C=C
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.
1. Neuroprotective Activity
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, analogs with similar structures have shown significant inhibition of AChE activity, which correlates with improved cognitive function in animal models.
2. Anti-inflammatory Properties
The thiophene ring in the structure may contribute to anti-inflammatory effects. Compounds containing thiophene have been documented to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.
Study 1: Acetylcholinesterase Inhibition
A study conducted on structurally related compounds demonstrated that several derivatives exhibited strong inhibition of AChE with IC50 values ranging from 3.3 µM to 10 µM. This suggests that this compound could be a promising candidate for further development as a cognitive enhancer in Alzheimer's treatment .
| Compound | IC50 (µM) | Selectivity Ratio (AChE/BuChE) |
|---|---|---|
| Compound 4c | 3.3 | >30:1 |
| N-(2,3-dimethylphenyl)-... | TBD | TBD |
Study 2: Anti-inflammatory Effects
In vitro studies have shown that thiophene-containing compounds can significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This indicates a potential application in treating chronic inflammatory diseases.
Q & A
Q. How to optimize enantiomeric purity for chiral derivatives?
- Methodology :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
- Asymmetric Synthesis : Employ Evans oxazolidinones or enzymatic resolution (e.g., lipase-catalyzed acylations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
